

Spectroscopic Blueprint of 2-Hydroxybenzohydrazide: An FT-IR and NMR Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

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This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for **2-Hydroxybenzohydrazide** (also known as Salicylhydrazide). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a core reference for the structural elucidation and characterization of this important chemical entity.

Introduction

2-Hydroxybenzohydrazide is a versatile organic compound incorporating a hydrazide functional group attached to a salicylic acid backbone. Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical behavior and for the rational design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR and NMR spectral properties, complete with detailed experimental protocols.

FT-IR Spectral Data

The FT-IR spectrum of **2-Hydroxybenzohydrazide** reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 was acquired from a sample prepared as a potassium bromide (KBr) pellet.

Table 1: FT-IR Spectral Data for **2-Hydroxybenzohydrazide** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity / Shape	Assignment of Vibration	Reference
3319, 3266	Strong, Sharp	N-H stretching (asymmetric & symmetric of -NH ₂)	[1]
3266	Broad	O-H stretching (phenolic)	[1]
3053	Medium	C-H stretching (aromatic, sp ²)	[1]
1645	Strong, Sharp	C=O stretching (Amide I)	[1]
1590	Strong	C=C stretching (aromatic ring)	[1]
1532	Strong	N-H bending (Amide II)	[1]
1354	Medium	C-N stretching	[1]
750	Strong	C-H out-of-plane bending (ortho- disubstituted benzene)	[1]

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Hydroxybenzohydrazide**. The following data were obtained on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The use of DMSO-d₆ allows for the observation of labile protons from the -OH and -NH groups.

¹H NMR Spectral Data

The proton NMR spectrum displays distinct signals for the aromatic protons as well as the exchangeable protons of the hydroxyl and hydrazide moieties.

Table 2: ^1H NMR Spectral Data for **2-Hydroxybenzohydrazide** (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.85 (approx.)	Singlet, Broad	-	1H	Phenolic -OH
9.80 (approx.)	Singlet, Broad	-	1H	Hydrazide -NH-
7.76	Doublet	6.3	1H	Aromatic H
7.36	Triplet	10.8	1H	Aromatic H
6.93 - 6.75	Multiplet	-	2H	Aromatic H
4.50 (approx.)	Singlet, Broad	-	2H	Hydrazide -NH ₂

Note: The chemical shifts for labile protons (-OH, -NH, -NH₂) can vary with sample concentration and temperature. The assignments for the aromatic region are based on available data, though some sources show ambiguity in this region.[\[1\]](#)

^{13}C NMR Spectral Data

The carbon NMR spectrum confirms the presence of seven unique carbon environments within the molecule.

Table 3: ^{13}C NMR Spectral Data for **2-Hydroxybenzohydrazide** (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
168.5	C=O (Amide Carbonyl)
157.8	C-OH (Aromatic)
133.5	C-H (Aromatic)
128.0	C-H (Aromatic)
119.2	C-H (Aromatic)
117.5	C-H (Aromatic)
115.0	C-C=O (Aromatic)

Note: The specific assignments for the aromatic carbons may vary. The provided data is a representative spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following sections outline the standard procedures for acquiring the FT-IR and NMR spectra of **2-Hydroxybenzohydrazide**.

FT-IR Spectroscopy: KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of dry **2-Hydroxybenzohydrazide** into a fine powder using an agate mortar and pestle.
- Mixing: Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous mixture is obtained.^{[2][3]}
- Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die in a hydraulic press.
- Pressing: Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc.^{[3][4]}

- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum using a pure KBr pellet should be recorded for correction.[2]

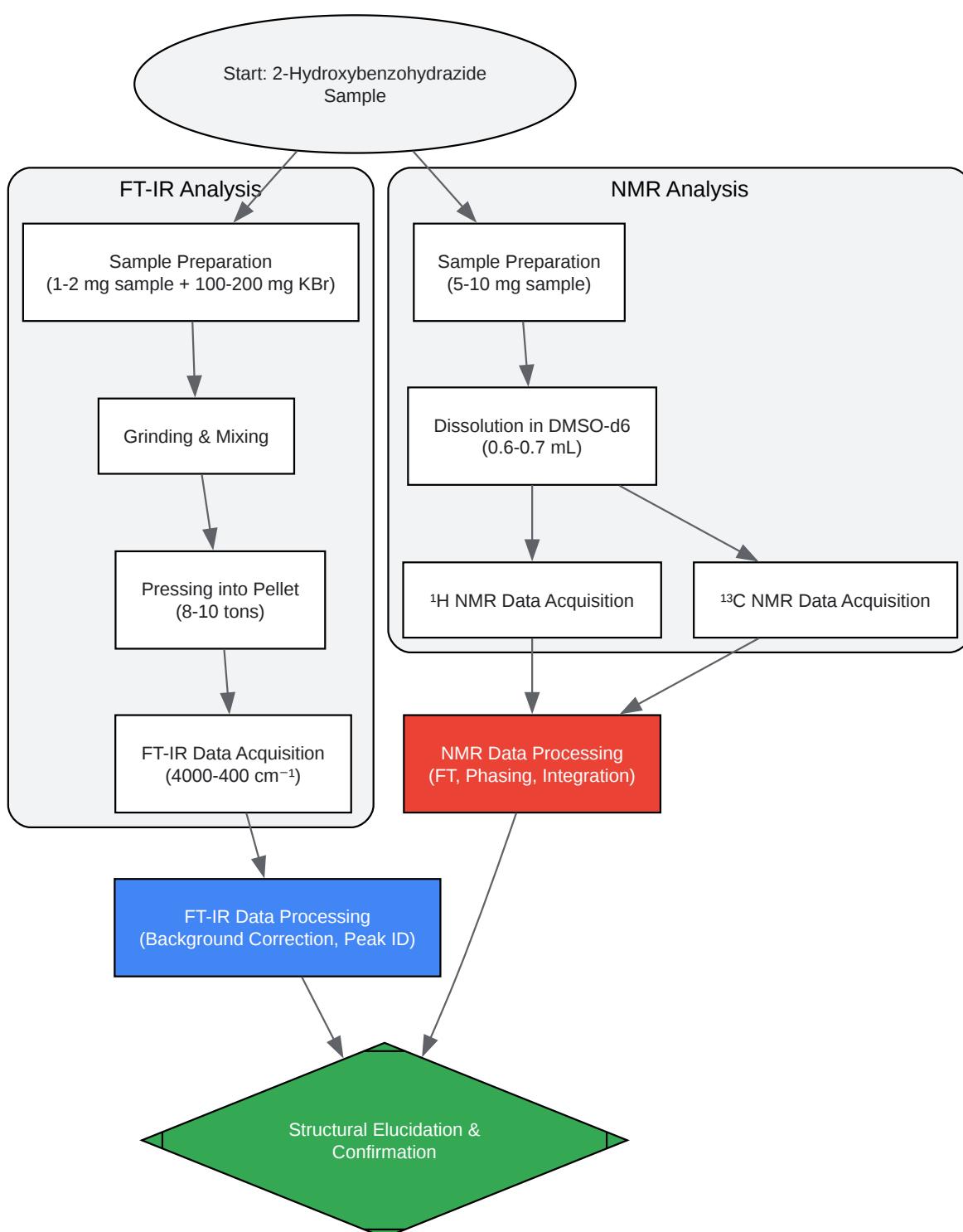
NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the **2-Hydroxybenzohydrazide** sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Data Acquisition:
 - Spectral Width: ~16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 8-16
- ¹³C NMR Data Acquisition:
 - Pulse Program: Standard proton-decoupled experiment.
 - Spectral Width: ~220 ppm
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Data Processing: Apply Fourier transformation to the acquired data. The resulting spectra should be phased and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this workflow.

[Click to download full resolution via product page](#)**Caption:** Workflow for the spectroscopic characterization of **2-Hydroxybenzohydrazide**.

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